

structural analysis and confirmation of 2-Chloro-4,6-dimethylpyrimidin-5-ol

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Compound of Interest

Compound Name:	2-Chloro-4,6-dimethylpyrimidin-5-ol
CAS No.:	89808-09-3
Cat. No.:	B12918309

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Structural Analysis & Confirmation: 2-Chloro-4,6-dimethylpyrimidin-5-ol

A Definitive Guide to Scaffold Validation in Medicinal Chemistry

Executive Summary: The Dual-Functional Scaffold

In the landscape of heterocyclic drug discovery, **2-Chloro-4,6-dimethylpyrimidin-5-ol** (CAS 89808-09-3) represents a "privileged scaffold." Unlike its mono-functionalized analogs, this compound offers two distinct orthogonal handles: an electrophilic C2-chlorine for nucleophilic aromatic substitution (S_NAr) and a nucleophilic C5-hydroxyl for etherification or esterification.

This guide provides a rigorous structural confirmation protocol, distinguishing this target from its critical synthetic impurities and structural isomers. We move beyond basic characterization to a comparative performance analysis, demonstrating why this specific substitution pattern is critical for developing FGFR4 inhibitors and other kinase-targeting therapeutics.

Comparative Analysis: Target vs. Alternatives

In synthetic workflows, the target compound is frequently accompanied by two primary "alternatives" (impurities or precursors) that must be analytically differentiated.

The Comparison Matrix:

Feature	Target Compound	Alternative A (Precursor)	Alternative B (Deoxy-Impurity)
Name	2-Chloro-4,6-dimethylpyrimidin-5-ol	4,6-Dimethylpyrimidin-5-ol	2-Chloro-4,6-dimethylpyrimidine
Structure	C2-Cl, C5-OH	C2-H, C5-OH	C2-Cl, C5-H
Synthetic Role	Dual-handle intermediate	Starting material (lacks Cl)	Over-reduced byproduct (lacks OH)
Key 1H NMR Signal	No aromatic protons	δ 8.70 ppm (s, 1H, C2-H)	δ 6.95 ppm (s, 1H, C5-H)
MS Signature (ESI+)	159/161 (3:1 Ratio)	125 (No Cl pattern)	143/145 (3:1 Ratio)
Reactivity Profile	SNAr active + O-nucleophile	SNAr inactive	SNAr active only

Performance Insight: The Target Compound is superior for library generation because the C2-Cl allows for the introduction of diverse amine "warheads" (e.g., for kinase hinge binding), while the C5-OH remains available for solubilizing group attachment. Alternative B fails because it lacks the C5-OH handle for optimizing pharmacokinetic properties (logP).

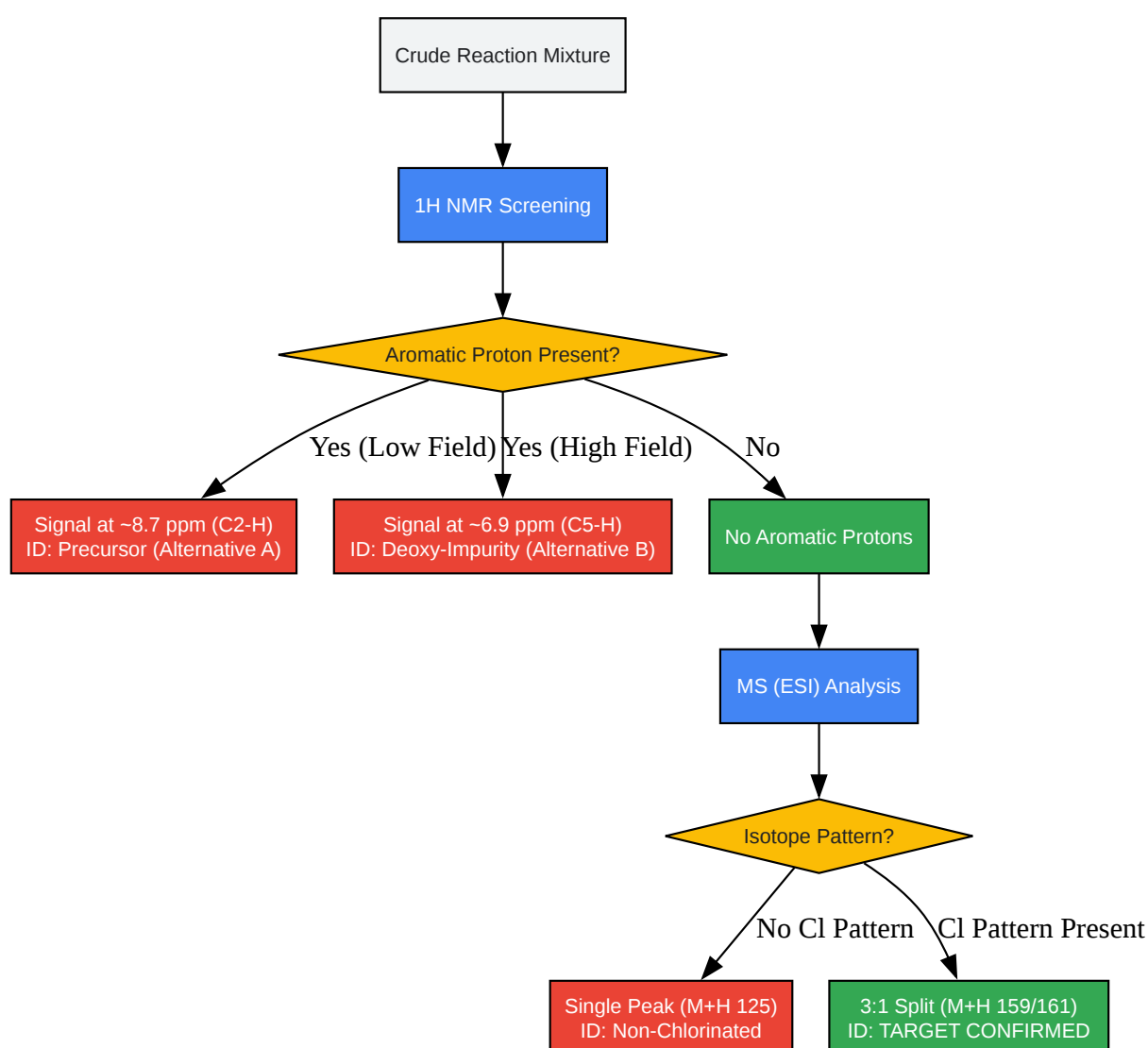
Structural Confirmation Logic (The "First Principles" Approach)

The confirmation of **2-Chloro-4,6-dimethylpyrimidin-5-ol** relies on a "Subtraction Logic":

- Confirmation of Symmetry: The 4,6-dimethyl pattern must produce a single, intense methyl signal (6H).

- Confirmation of Chlorination: The disappearance of the highly deshielded C2-proton (present in Alternative A).
- Confirmation of Oxidation: The presence of an exchangeable -OH signal and the absence of a C5-proton (present in Alternative B).

Visualization: Analytical Logic Flowchart



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Figure 1: Decision tree for differentiating the target from common synthetic byproducts.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate regioisomers.

- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/urea bonds).
- Expected Retention:
 - Precursor (Alternative A): ~2.5 min (Most polar).
 - Target: ~4.2 min (Intermediate polarity due to Cl).
 - Deoxy-Impurity (Alternative B): ~5.8 min (Least polar, lacks OH).

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof.

- Solvent: DMSO-d₆ (Preferred for observing exchangeable -OH protons).
- ¹H NMR Parameters:

- δ 2.45 ppm (s, 6H): Two equivalent methyl groups at positions 4 and 6.
- δ 10.20 ppm (br s, 1H): Hydroxyl proton at C5 (disappears on D₂O shake).
- Absence: No signals in the aromatic region (6.0–9.0 ppm).
- **¹³C NMR Parameters:**
 - δ 19.5 ppm: Methyl carbons.
 - δ 146.0 ppm: C5 (attached to Oxygen).
 - δ 154.5 ppm: C2 (attached to Chlorine).
 - δ 162.0 ppm: C4/C6 (quaternary carbons).

Protocol C: Mass Spectrometry (LC-MS)

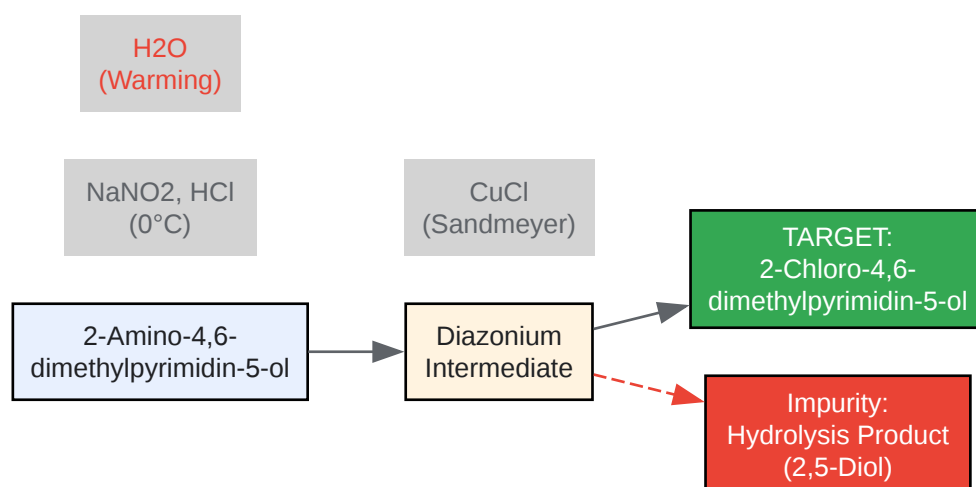
Objective: Isotopic confirmation.

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Fragmentation Logic:
 - [M+H]⁺: Peaks at m/z 159.0 and 161.0.
 - Abundance Ratio: The 159:161 ratio must be approximately 3:1 (characteristic of naturally occurring ³⁵Cl and ³⁷Cl isotopes).
 - Fragmentation: Loss of HCl (M-36) is a common neutral loss in the MS/MS spectrum.

Synthesis & Mechanism Visualization

Understanding the origin of the target helps in troubleshooting impurities. The most robust route involves the chlorination of 2-amino-4,6-dimethylpyrimidin-5-ol or the direct chlorination of the 2,5-diol.

Visualization: Synthetic Pathway & Impurity Origin



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Figure 2: Sandmeyer reaction pathway showing the critical divergence between the target chloride and the hydrolysis byproduct.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782386, **2-Chloro-4,6-dimethylpyrimidin-5-ol**. Retrieved from [[Link](#)]
- Campestre, C., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances. Retrieved from [[Link](#)]

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Sources

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